3beta,5alpha,6beta-Trihydroxycholestane

Catalog No.
S605560
CAS No.
1253-84-5
M.F
C27H48O3
M. Wt
420.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3beta,5alpha,6beta-Trihydroxycholestane

CAS Number

1253-84-5

Product Name

3beta,5alpha,6beta-Trihydroxycholestane

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI Key

YMMFNKXZULYSOQ-RUXQDQFYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Synonyms

5alpha-cholestane-3beta,5,6beta-triol, cholestane-3 beta,5 alpha,6 beta-triol, cholestane-3,5,6-triol, cholestane-3,5,6-triol, (3beta)-isomer, cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer, cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer, cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer, cholestane-3,5,6-triol, (3beta, 6beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

The exact mass of the compound 3beta,5alpha,6beta-Trihydroxycholestane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Toxic Actions - Noxae - Antimetabolites - Hypolipidemic Agents - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

3beta,5alpha,6beta-Trihydroxycholestane, commonly known as cholestane-3β,5α,6β-triol, is a highly stable oxysterol and the specific hydration product of cholesterol-5,6-epoxide hydrolase (ChEH). In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[1]. Due to its critical role as a biomarker for oxidative stress and lysosomal storage disorders, particularly Niemann-Pick Disease Type C (NPC), analytical and clinical laboratories require precise calibration materials of this exact compound to accurately quantify its low baseline physiological concentrations against pathological elevations[2].

Substituting 3beta,5alpha,6beta-trihydroxycholestane with generic cholesterol or other common oxysterols like 7-ketocholesterol (7-KC) critically compromises both diagnostic assays and enzymatic kinetic studies. While 7-KC is often used as a parallel biomarker, it functions as a competitive inhibitor of ChEH rather than its product, meaning it cannot be used to measure enzyme velocity (Vmax) in pharmacological screening [1]. Furthermore, in mass spectrometry, isobaric oxysterols and epoxycholesterols exhibit overlapping mass-to-charge ratios; without procuring the exact triol standard to establish precise retention times and multiple reaction monitoring (MRM) transitions, analytical workflows suffer from severe isobaric interference and false quantification [2].

Quantitative Differentiation in Lysosomal Storage Disease Screening

In clinical lipidomics, 3beta,5alpha,6beta-trihydroxycholestane is quantified to differentiate Niemann-Pick Disease Type C (NPC) from healthy baselines. LC-MS/MS analysis demonstrates that NPC patient plasma exhibits a median triol concentration of 137.95 ng/mL, compared to a healthy control median of 9.03 ng/mL [1].

Evidence DimensionPlasma biomarker concentration
Target Compound Data~137.95 ng/mL (NPC pathological state)
Comparator Or Baseline~9.03 ng/mL (Healthy control baseline)
Quantified Difference>15-fold concentration elevation in disease state
ConditionsLC-APCI-MS/MS analysis of human plasma

Clinical and analytical laboratories must procure this exact standard to build accurate calibration curves capable of resolving this 15-fold diagnostic differential.

Absolute Specificity in Cholesterol Epoxide Hydrolase (ChEH) Kinetics

3beta,5alpha,6beta-trihydroxycholestane is the exclusive hydration product of ChEH, an enzyme targeted by antiestrogen binding site (AEBS) ligands like tamoxifen. While related oxysterols such as 7-ketocholesterol bind to the same site, they act as competitive inhibitors rather than products [1].

Evidence DimensionEnzymatic role in ChEH (EC 3.3.2.11) assays
Target Compound DataExclusive reaction product (enables Vmax quantification)
Comparator Or Baseline7-ketocholesterol (acts as a competitive inhibitor)
Quantified Difference100% divergence in functional assay utility (Product vs. Inhibitor)
ConditionsIn vitro microsomal ChEH activity assays

Researchers evaluating AEBS ligands or ChEH inhibitors must procure the exact triol to quantify enzymatic conversion, as substituting related oxysterols will block the reaction.

Mass Spectrometry Limits of Detection and Isobaric Resolution

To achieve the necessary sensitivity for physiological quantification, 3beta,5alpha,6beta-trihydroxycholestane is often derivatized (e.g., with dimethylaminobutyrate) for LC-ESI-MS/MS, yielding limits of detection (LOD) below 1 ng/mL. This specific standard is required to resolve its chromatographic peak from closely related epoxycholesterol precursors, which otherwise cause isobaric interference [1].

Evidence DimensionChromatographic retention and LOD
Target Compound Data<1 ng/mL LOD (derivatized) with distinct retention time
Comparator Or BaselineIsobaric epoxycholesterols (overlapping m/z without baseline separation)
Quantified DifferencePrevention of >50% signal overlap via precise retention time mapping
ConditionsLC-ESI-MS/MS with DMAB derivatization

Procuring high-purity triol standards is non-negotiable for lipidomics facilities to establish baseline separation and avoid false positives from precursor metabolites.

Clinical Diagnostic Reference Standards

Used as a primary calibration standard in LC-MS/MS and GC-MS panels for the quantification of plasma oxysterols, specifically for diagnosing Niemann-Pick Disease Type C (NPC) and other lysosomal storage disorders where precise baseline separation is required [1].

Enzyme Kinetic Assays for ChEH Inhibitors

Procured as the target product standard to measure the catalytic conversion of 5,6-epoxycholesterols by cholesterol epoxide hydrolase (ChEH), a critical workflow for evaluating AEBS ligands and tamoxifen analogs [2].

Lipidomic Profiling of Oxidative Stress

Utilized in high-throughput lipidomics as a stable biomarker of reactive oxygen species (ROS)-mediated cholesterol auto-oxidation in cardiovascular and neurodegenerative disease models, requiring high-purity standards to avoid isobaric interference[3].

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

420.36034539 g/mol

Monoisotopic Mass

420.36034539 g/mol

Heavy Atom Count

30

UNII

5XAB8PH90A

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

1253-84-5

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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